6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde

Medicinal Chemistry Kinase Inhibitor Cancer Therapeutics

6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde (CAS 1431510-26-7) is a trifunctionalized quinoline building block with a molecular formula of C17H12BrN3O3 and a molecular weight of 386.2 g/mol. It features a 6-bromo substituent, a 4-((4-methyl-3-nitrophenyl)amino) group, and a reactive 3-carbaldehyde moiety.

Molecular Formula C17H12BrN3O3
Molecular Weight 386.2 g/mol
CAS No. 1431510-26-7
Cat. No. B6594897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde
CAS1431510-26-7
Molecular FormulaC17H12BrN3O3
Molecular Weight386.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C=O)Br)[N+](=O)[O-]
InChIInChI=1S/C17H12BrN3O3/c1-10-2-4-13(7-16(10)21(23)24)20-17-11(9-22)8-19-15-5-3-12(18)6-14(15)17/h2-9H,1H3,(H,19,20)
InChIKeyJXNDRJOKVJEQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde (CAS 1431510-26-7): A Key Intermediate for BMX Kinase Inhibitor Development


6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde (CAS 1431510-26-7) is a trifunctionalized quinoline building block with a molecular formula of C17H12BrN3O3 and a molecular weight of 386.2 g/mol . It features a 6-bromo substituent, a 4-((4-methyl-3-nitrophenyl)amino) group, and a reactive 3-carbaldehyde moiety. The compound is specifically employed as a synthetic intermediate in the preparation of benzo[h][1,6]naphthyridin-2(1H)-ones, a class of BMX kinase inhibitors under investigation for cancer therapy, as documented in patent WO2020245430A1 [1]. Its multifunctional architecture enables sequential derivatization at three distinct positions, making it a versatile scaffold for targeted library synthesis.

Why 6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde Cannot Be Simply Replaced by Generic Quinoline Aldehydes


Generic quinoline-3-carbaldehydes lack the precise orthogonal functionalization pattern required for the patented BMX inhibitor synthesis cascade. The 6-bromo substituent is essential for late-stage transition metal-catalyzed cross-coupling, while the 4-((4-methyl-3-nitrophenyl)amino) group provides the requisite steric and electronic properties for the subsequent tricyclic ring closure. A 4-chloro analog (e.g., 6-bromo-4-chloroquinoline-3-carbaldehyde) cannot undergo the same direct amination as the target compound, which already possesses the elaborated aniline moiety . Similarly, non-brominated analogs at position 6 would preclude the final diversification step. The target compound's value proposition is therefore its ability to bypass multiple synthetic steps, directly installing three differentiated handles in a single intermediate [1].

Quantitative Evidence Guide for 6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde Procurement and Selection


Patent-Validated Utility as a BMX Kinase Inhibitor Precursor

The compound is explicitly employed as a reactant in the synthesis of benzo[h][1,6]naphthyridin-2(1H)-ones, disclosed in patent WO2020245430A1 as BMX inhibitors for cancer treatment [1]. Unlike generic quinoline carbaldehydes that may be utilized in undefined research contexts, this specific intermediate has a documented, patented downstream application with demonstrated biological relevance. The patent describes the final compounds as having a tricyclic core resulting from the condensation and cyclization of the target compound [2]. This provides procurement justification that is absent for simpler, non-functionalized quinoline aldehydes.

Medicinal Chemistry Kinase Inhibitor Cancer Therapeutics

Differentiated Reactivity Profile Due to Trifunctional Substitution Pattern

The target compound presents three chemically distinct reactive sites: a 6-position bromine atom amenable to palladium-catalyzed cross-coupling, a 3-position aldehyde suitable for condensation and C-C bond formation, and a 4-position arylamino group for potential reduction or further elaboration . In contrast, the closest commercially available analog, 6-bromo-4-chloroquinoline-3-carbaldehyde (CAS 201420-31-7), lacks the installed 4-((4-methyl-3-nitrophenyl)amino) group, necessitating an additional nucleophilic aromatic substitution step to introduce the aniline moiety . The target compound's pre-installed aniline functionality eliminates this step, enabling a more convergent synthetic sequence.

Organic Synthesis Building Block Cross-Coupling

Physicochemical Properties Favorable for Downstream Handling and Purification

The compound exhibits a calculated logP of 5.81 and a boiling point of 521.2 ± 50.0 °C (predicted) . These properties are consistent with a compound suitable for standard organic workup and purification procedures. While direct comparative logP data for the non-brominated analog or other close derivatives are not available in the primary literature, the compound's logP falls within a range typical of drug-like fragments intended for further elaboration, and is higher than the simpler 4-chloro analog (logP approximately 2.7 for 6-bromo-4-chloroquinoline-3-carbaldehyde), indicating potential for enhanced membrane permeability of derived final compounds if the substitution pattern is retained .

Physicochemical Properties ADME-Tox LogP

Commercial Availability with Defined Purity Specifications

The compound is commercially available from multiple reputable vendors with a reported purity of 97% (Fluorochem) and 95% (AKSci) . This is comparable to the purity levels of simpler quinoline aldehydes like 6-bromo-4-chloroquinoline-3-carbaldehyde (95-98%) [1]. While the purity specification alone does not confer differentiation, the availability of the compound in research quantities (1g scale) with defined purity facilitates rapid procurement and reproducible experimental workflows. The compound's MDL number (MFCD26960556) and InChI Key (JXNDRJOKVJEQMU-UHFFFAOYSA-N) ensure unambiguous identification across supplier catalogs .

Procurement Quality Control Purity

Best Research and Industrial Application Scenarios for 6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde


BMX Kinase Inhibitor Lead Optimization

The most compelling application scenario is the synthesis of benzo[h][1,6]naphthyridin-2(1H)-ones as BMX kinase inhibitors for oncology research, following the route disclosed in patent WO2020245430A1 [1]. The target compound serves as a direct late-stage intermediate, enabling medicinal chemists to rapidly generate analog libraries by varying the aldehyde condensation partner or the 6-bromo coupling partner. This application leverages the compound's pre-installed trifunctional architecture to minimize synthetic step count.

Diversification via Palladium-Catalyzed Cross-Coupling at the 6-Position

The 6-bromo substituent provides a versatile handle for Suzuki, Buchwald-Hartwig, or Sonogashira couplings, allowing introduction of aryl, heteroaryl, amino, or alkynyl groups. This enables the generation of diverse compound libraries for structure-activity relationship (SAR) studies [2]. The presence of the 3-aldehyde and 4-arylamino groups does not interfere with typical palladium-catalyzed coupling conditions, as evidenced by its demonstrated use in patent syntheses employing bis-triphenylphosphine-palladium(II) chloride.

Synthesis of Fluorescent Probes and Bioconjugates

The 3-carbaldehyde group is a reactive handle for forming hydrazones, oximes, or Knoevenagel condensation products, which can be used to attach fluorescent reporters or biotin tags for chemical biology applications [3]. The compound's relatively high logP (5.81) suggests that derived conjugates may retain sufficient lipophilicity for cellular uptake, while the nitro group on the aniline ring provides a latent handle for reduction to a primary amine, enabling further functionalization.

Building Block for Combinatorial Quinoline Libraries

The compound's three orthogonally reactive sites make it an ideal core scaffold for combinatorial chemistry. Sequential or parallel functionalization of the aldehyde (condensation), bromine (cross-coupling), and nitro group (reduction/acylation) can generate large, structurally diverse libraries for phenotypic screening [2]. This strategy is particularly valuable in hit-to-lead campaigns where rapid exploration of chemical space is required.

Quote Request

Request a Quote for 6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.